molecular formula C9H6F4O2 B7993942 2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanone

2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanone

Cat. No.: B7993942
M. Wt: 222.14 g/mol
InChI Key: SEMUAZZFDABXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Fluoro-2’-methoxy-2,2,2-trifluoroacetophenone is a fluorinated acetophenone derivative. This compound is characterized by the presence of both methoxy and fluoro substituents on the aromatic ring, along with a trifluoromethyl group attached to the carbonyl carbon. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2’-methoxy-2,2,2-trifluoroacetophenone typically involves the introduction of the trifluoromethyl group to an acetophenone derivative. One common method includes the reaction of a fluoro-substituted acetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often require a polar solvent and a phase transfer catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity 4’-Fluoro-2’-methoxy-2,2,2-trifluoroacetophenone .

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-2’-methoxy-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4’-Fluoro-2’-methoxy-2,2,2-trifluoroacetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Fluoro-2’-methoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-15-7-4-5(10)2-3-6(7)8(14)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMUAZZFDABXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.